molecular formula C10H8BN3O2 B7899563 (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid

(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B7899563
M. Wt: 213.00 g/mol
InChI Key: FHRULDSSVPEPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions, typically forming the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to various functional groups, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, alkylating agents, and acylating agents are commonly employed.

Major Products:

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of reduced cyanophenyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable bonds is crucial for the development of high-performance materials.

Mechanism of Action

The mechanism of action of (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate.

Comparison with Similar Compounds

  • (1-Phenyl-1H-pyrazol-4-yl)boronic acid
  • (1-(2-Methylphenyl)-1H-pyrazol-4-yl)boronic acid
  • (1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid

Uniqueness: (1-(2-Cyanophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic characteristics, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

[1-(2-cyanophenyl)pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BN3O2/c12-5-8-3-1-2-4-10(8)14-7-9(6-13-14)11(15)16/h1-4,6-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRULDSSVPEPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC=C2C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.